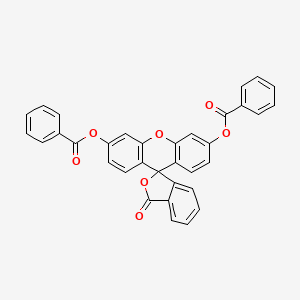

Fluorescein Dibenzoate

Description

Contextualization within Xanthene Dye Chemistry and Fluorophore Design

Fluorescein (B123965) dibenzoate belongs to the xanthene class of dyes, which are characterized by a core xanthene heterocyclic structure. acs.org Fluorescein itself is a well-known organic compound and dye within this family, recognized for its intense fluorescence. acs.orgwikipedia.org The basic structure of these dyes includes a xanthene core ring, often with a hydroxyl group, and a benzoate (B1203000) component. acs.org The defining characteristic of fluorescein and its derivatives is their high molar absorptivity and strong fluorescence in the visible light spectrum, typically under alkaline conditions. acs.org

In the design of fluorophores, the key is to control the emission of light. Fluorescein dibenzoate is a prime example of rational fluorophore design. In its native state, the two benzoate groups attached to the fluorescein core effectively quench the molecule's inherent fluorescence. vulcanchem.com This "off" state is crucial for its function as a probe. The esterification of fluorescein to create this compound transforms the highly fluorescent parent molecule into a spectroscopically silent version, a critical feature for its use in "switch-on" detection systems.

Role as a Precursor and Spectroscopically Silent Substrate in Advanced Assays

The primary role of this compound in biochemical research is as a non-fluorescent precursor, or a "fluorogenic substrate." inrae.frbiorxiv.org In this state, it is essentially inactive spectroscopically. Its utility is realized upon enzymatic action, specifically hydrolysis. When an appropriate enzyme, such as an esterase, lipase (B570770), or cutinase, cleaves the ester bonds linking the benzoate groups to the fluorescein core, the highly fluorescent parent molecule, fluorescein, is released. vulcanchem.cominrae.frresearchgate.net This enzymatic conversion triggers a significant increase in fluorescence, providing a clear and detectable signal. biorxiv.org

This "switch-on" mechanism is the foundation of its application in a variety of assays. The process allows for real-time monitoring of enzyme activity, as the rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction. researchgate.netigem.wiki This principle is particularly powerful in high-throughput screening (HTS) applications, where rapid and sensitive detection of enzyme activity is essential. biorxiv.orgresearchgate.net For instance, in fluorescence-activated droplet sorting (FADS), FDBz is used to screen vast libraries of microorganisms or enzymes for specific catalytic activities, such as the degradation of plastics. biorxiv.orgresearchgate.netoup.com

| Property | This compound (Substrate) | Fluorescein (Product) |

| Fluorescence | Non-fluorescent / Quenched | Highly Fluorescent |

| Excitation Max (λex) | N/A | ~490-494 nm wikipedia.orgcaymanchem.com |

| Emission Max (λem) | N/A | ~512-523 nm wikipedia.orgcaymanchem.combiorxiv.org |

Historical Development and Significance in Enzymology and Probe Chemistry

The use of fluorescein esters as fluorogenic substrates for detecting hydrolytic enzymes is a well-established method in biochemistry. researchgate.net Early work utilized substrates like fluorescein dibutyrate for the fluorometric assay of lipase. researchgate.net Over time, research demonstrated that this compound and its derivatives could serve as superior substrates for certain enzymes. researchgate.net Studies have shown that compared to substrates like fluorescein diacetate or dibutyrate, this compound is a better substrate for lipase assays, exhibiting a higher rate of hydrolysis. researchgate.net

More recently, the significance of this compound has grown substantially with the rise of research into plastic-degrading enzymes. It has become a key tool for screening and characterizing PETases, enzymes that can break down polyethylene (B3416737) terephthalate (B1205515) (PET). biorxiv.orgbiorxiv.org Researchers have found that the rate of FDBz hydrolysis by certain PETases is comparable to the hydrolysis of bis(2-hydroxyethyl) terephthalate (BHET), a natural intermediate in PET degradation. vulcanchem.com This similarity validates FDBz as a reliable and practical analog for studying PETase kinetics. vulcanchem.com Its application in advanced techniques like fluorescence-activated droplet sorting (FADS) has revolutionized the high-throughput screening of PET-degrading enzymes, allowing for the rapid identification of highly active microbial strains from environmental samples. vulcanchem.combiorxiv.orgresearchgate.net This has accelerated the discovery and engineering of enzymes for plastic recycling and bioremediation. oup.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H20O7 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

(6'-benzoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) benzoate |

InChI |

InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H |

InChI Key |

JOPVUXANUVWNPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Engineering of Fluorescein Dibenzoate

Classical and Contemporary Synthesis Routes of Fluorescein (B123965) Dibenzoate

The synthesis of fluorescein dibenzoate primarily revolves around the esterification of fluorescein. This process involves the reaction of the two phenolic hydroxyl groups of fluorescein with benzoylating agents.

Esterification Reactions and Reaction Conditions

The classical and most direct method for synthesizing this compound is the esterification of fluorescein with benzoyl chloride. researchgate.net This reaction is typically performed under various conditions, and the yield and purity of the final product are highly dependent on these parameters. An economical synthesis strategy involves reacting fluorescein with benzoyl chloride under different operating conditions to achieve a high yield of 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate. researchgate.net

Another approach involves a two-step process where fluorescein is first converted to its open-form, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid, in a sodium hydroxide (B78521) solution. researchgate.net This intermediate is then esterified to form the desired product. researchgate.net

A series of fluorescein aryl esters have also been synthesized through the esterification of fluorescein with various carboxylic acids in the presence of a P2O5/SiO2 catalyst. researchgate.netresearchgate.net This method has been utilized to create a library of fluorescein esters for studying their hydrolytic properties. researchgate.netresearchgate.net

The synthesis of fluorescein itself, the precursor for this compound, is typically achieved through the fusion of phthalic anhydride (B1165640) and resorcinol. wikipedia.org This Friedel-Crafts reaction can be accelerated by catalysts such as zinc chloride or methanesulfonic acid. wikipedia.orgiscientific.org Microwave-assisted synthesis has been shown to significantly reduce the reaction time for producing fluorescein compared to conventional heating methods, from hours to minutes. icm.edu.pl

| Reactants | Catalyst/Reagent | Product | Reference |

| Fluorescein, Benzoyl Chloride | - | This compound | researchgate.net |

| Fluorescein, Carboxylic Acids | P2O5/SiO2 | Fluorescein Aryl Esters | researchgate.netresearchgate.net |

| Phthalic Anhydride, Resorcinol | Zinc Chloride or Methanesulfonic Acid | Fluorescein | wikipedia.orgiscientific.org |

Purification Strategies for High Purity Formulations

Achieving high purity is critical for applications of this compound, especially in sensitive enzymatic assays, to prevent interference from fluorescent impurities. vulcanchem.com A common impurity in fluorescein synthesis is resorcinol, which can be removed by boiling the crude product in water.

A patented process for purifying fluorescein derivatives involves several key steps:

Charcoal Treatment: Crude fluorescein is dissolved in a sodium carbonate solution and treated with activated carbon to adsorb organic impurities. vulcanchem.com

pH-Mediated Precipitation: The pH of the solution is adjusted to precipitate the purified fluorescein. vulcanchem.com

Recrystallization: Recrystallization from solvents like ethanol-water mixtures or methanol (B129727) is a crucial step to enhance purity and obtain a crystalline product. vulcanchem.com Column chromatography is also a common technique for purifying fluorescein derivatives. acs.org

The following table summarizes key purification parameters:

| Purification Step | Reagent/Condition | Impact on Purity | Reference |

| Charcoal Treatment | Activated Carbon (e.g., Norit® SX Ultra) | Adsorbs organic impurities | vulcanchem.com |

| Precipitation | pH adjustment to 1.0–2.5 | Enhances crystallization and reduces chloride content | vulcanchem.com |

| Recrystallization | Ethanol:Water (2:1) or Methanol | Removes impurities and yields crystalline product | vulcanchem.com |

| Chromatography | Silica column | Separation of isomers and impurities | acs.org |

Targeted Chemical Modifications and Derivatization Strategies

The core fluorescein structure can be chemically modified to create a diverse range of derivatives with tailored properties for specific applications.

Synthesis of Fluorescein Aryl Esters and Their Structural Variants

A variety of fluorescein aryl esters have been synthesized by reacting fluorescein with different carboxylic acids. researchgate.netresearchgate.net These structural variants are created to modulate the properties of the molecule, such as its susceptibility to hydrolysis. For example, fluorescein bis(4-methylbenzoate) has been synthesized and found to be a good substrate for lipase (B570770) assays. researchgate.netresearchgate.net

The synthesis of 4′,5′-dimethylthis compound has also been reported, which serves as a precursor for further derivatization. ucsd.edu

Impact of Substituents on Synthetic Yields and Reaction Mechanisms

The introduction of different substituents onto the fluorescein core can significantly impact the synthetic yields and reaction mechanisms. For instance, the presence of electron-withdrawing groups on the aryl rings of fluorescein diesters increases the rate of spontaneous hydrolysis. researchgate.net

A systematic investigation into the effects of various functional groups (amine, amide, isothiocyanate, aminomethyl, bromo, or nitro) on the phenyl ring of fluorescein has been conducted. acs.orgresearchgate.net These substituents were found to alter the photophysical and electrochemical properties of the fluorescein derivatives. acs.orgresearchgate.net Specifically, strong electron-donating (amine) and electron-withdrawing (nitro) groups were found to decrease the performance in certain applications due to intramolecular photoinduced electron transfer. researchgate.net In contrast, halogen substituents on the xanthene core have been shown to increase photoredox catalytic performance. acs.org

Preparation of Fluorescein-Based Conjugates for Specific Research Applications

Fluorescein and its derivatives are widely used to create conjugates for various research purposes, including the development of fluorescent chemosensors and probes.

Chemosensors for Metal Ions: Fluorescein-based chemosensors for silver (Ag+) ions have been synthesized through a one-pot Mannich-type reaction, introducing metal ion binding sites at the 4,5-positions of the fluorescein molecule. rsc.org Similarly, new fluorescent sensors for zinc (Zn2+), Zinpyr-1 and Zinpyr-2, have been developed from fluorescein derivatives. ucsd.edu

Enzyme Substrates: Fluorescein esters of straight-chain fatty acids, such as fluorescein dilaurate, are synthesized for use in fluorometric assays of lipase. researchgate.net The lipophilicity of the ester chain influences the rate of hydrolysis. researchgate.net

Oligonucleotide Labeling: Amine-reactive derivatives of fluorescein, like fluorescein isothiocyanate (FITC) and succinimidyl esters of fluorescein, are commonly used to covalently label proteins and oligonucleotides. thermofisher.com 6-FAM phosphoramidite, a protected form of fluorescein, is used in the synthesis of fluorescein-labeled oligonucleotides. wikipedia.org

Glyco-Conjugates: Novel fluorescein-based quinoline (B57606) glyco-conjugates have been synthesized, representing an active area of chemical research with potential biological applications. iscientific.org

Mechanochemical Synthesis: An environmentally friendly mechanochemical method has been used to synthesize fluorescein-phenylalaninol (FPA) conjugates, which act as chemosensors for mercury (Hg2+) ions. acs.org

Advanced Spectroscopic and Photophysical Investigations of Fluorescein Dibenzoate

Fundamental Fluorescence Quenching and Turn-On Mechanisms

The utility of Fluorescein (B123965) Dibenzoate as a fluorogenic probe is centered on the principle of fluorescence quenching in its native state and subsequent fluorescence activation upon specific chemical transformations. This section delves into the intricate mechanisms governing these photophysical behaviors.

In its unhydrolyzed form, Fluorescein Dibenzoate is essentially non-fluorescent. This pronounced quenching of fluorescence is primarily attributed to an efficient intramolecular process. The esterification of the two phenolic hydroxyl groups of the fluorescein core with benzoate (B1203000) groups fundamentally alters the electronic structure of the molecule. This modification introduces quenching pathways that are not significantly active in the unesterified fluorescein.

The primary mechanism of intramolecular quenching in this compound is believed to be photoinduced electron transfer (PeT). In this process, upon excitation of the xanthene fluorophore, an electron is transferred from the benzoate moiety, which acts as an electron donor, to the excited xanthene core, the electron acceptor. researchgate.net This transfer creates a transient radical ion pair, and the subsequent non-radiative decay of this state back to the ground state effectively quenches the fluorescence. researchgate.net The efficiency of this PeT process is a key determinant of the probe's low initial fluorescence, a critical characteristic for achieving a high signal-to-noise ratio in assays.

Furthermore, the covalent modification of the hydroxyl groups prevents the formation of the highly fluorescent dianionic form of the xanthene ring, which is the dominant emitting species of fluorescein under many conditions. wikipedia.org The ester linkages hold the molecule in a lactone form, which is known to be non-fluorescent.

The "turn-on" mechanism of this compound is triggered by the hydrolysis of its ester bonds, a reaction often catalyzed by enzymes such as esterases or lipases. acs.orgresearchgate.netresearchgate.net This hydrolysis cleaves the benzoate groups, yielding fluorescein or its partially hydrolyzed intermediate, fluorescein monobenzoate. biorxiv.org The removal of the benzoate groups eliminates the intramolecular PeT pathway that was responsible for quenching. researchgate.net

Upon hydrolysis, the fluorescein core is liberated, and its phenolic hydroxyl groups can deprotonate, leading to the formation of the highly fluorescent anionic forms of fluorescein. wikipedia.orgacs.org The resulting fluorescein molecule exhibits the characteristic intense green fluorescence upon excitation. biorxiv.org This enzymatic conversion from a non-fluorescent substrate to a highly fluorescent product forms the basis of its application in various fluorogenic assays. vulcanchem.com The rate of fluorescence increase can be directly correlated with the rate of hydrolysis, allowing for the quantitative measurement of enzyme activity. researchgate.net

While intramolecular quenching governs the behavior of individual this compound molecules, at high concentrations, intermolecular interactions can lead to another quenching phenomenon known as Aggregation-Caused Quenching (ACQ). walisongo.ac.id ACQ is a common issue for many planar aromatic dyes. acs.orgadvancedsciencenews.comnih.gov In concentrated solutions or in aggregated states, the planar structures of the molecules facilitate the formation of non-fluorescent aggregates through π-π stacking interactions. walisongo.ac.idacs.org

These interactions create new, non-radiative decay pathways for the excited state, effectively quenching the fluorescence of the ensemble. acs.org This is a detrimental effect in applications where high concentrations of the probe might be necessary, as it can lead to a non-linear relationship between concentration and fluorescence intensity. walisongo.ac.id The hydrophobic nature of many organic probes can make them prone to aggregation in aqueous environments, further promoting ACQ. walisongo.ac.id

Quantitative Spectroscopic Characterization (Excluding Basic Properties)

A thorough understanding of the spectroscopic properties of this compound and its fluorescent product, fluorescein, is essential for its application and for the interpretation of experimental data.

The unhydrolyzed this compound has an absorption profile that differs significantly from its fluorescent product. The hydrolyzed product, fluorescein, exhibits a strong absorption maximum at approximately 494 nm and an emission maximum around 512-523 nm in aqueous solutions. wikipedia.orgbiorxiv.org The exact positions of these peaks can be influenced by environmental factors such as pH and solvent polarity. wikipedia.org

In a study using a fluorogenic assay for PETases, quantitative fluorometric analysis was performed at an excitation wavelength of 488 nm and an emission wavelength of 523 nm. biorxiv.org Another source indicates that upon hydrolysis by PETases, the released fluorescein generates a fluorescent signal detectable at 515 nm. vulcanchem.com The fluorescence of fluorescein is known to be highly intense. wikipedia.org

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum | 494 | wikipedia.org |

| Emission Maximum | 512 - 523 | wikipedia.orgbiorxiv.org |

| Excitation (Assay) | 488 | biorxiv.org |

| Emission (Assay) | 515 | vulcanchem.com |

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, provides additional insights into the photophysics of this compound and its environment. The fluorescence lifetime of fluorescein is typically around 4 ns in its deprotonated form. wikipedia.org However, this can be modulated by various factors.

For instance, the fluorescence lifetime of fluorescein is pH-dependent, with the protonated and deprotonated forms having lifetimes of approximately 3 ns and 4 ns, respectively. wikipedia.org This allows for pH determination using non-intensity-based measurements. wikipedia.org

Quantum Yield Determinations in Various Environments

This compound is a derivative of fluorescein designed primarily as a fluorogenic substrate. In its intact esterified form, the resonance structure of the xanthene core is disrupted, rendering the molecule essentially non-fluorescent or possessing only very weak fluorescence. The utility of this compound is realized upon the hydrolytic cleavage of its benzoate ester groups, a process often catalyzed by enzymes like lipases and esterases or by chemical conditions such as an alkaline pH. researchgate.netresearchgate.netbiorxiv.org This hydrolysis releases the parent molecule, fluorescein, which is characterized by a very high fluorescence quantum yield, particularly in its dianionic form. nih.govresearchgate.net

Research has focused on quantifying the quantum yield of the fluorescein dianion, the species released under optimal pH conditions for fluorescence (pH > 8), in a variety of solvents. nih.govjst.go.jp These measurements are critical for calibrating assays that use this compound as a substrate, as the fluorescence intensity is directly proportional to the quantum yield of the product in that medium.

Below is a data table summarizing the absolute fluorescence quantum yield (Φf) of the fluorescein dianion, the hydrolysis product of this compound, in several common solvents.

Influence of Molecular Environment and pH on Spectroscopic Behavior

The spectroscopic properties of this compound are profoundly influenced by its immediate molecular environment and the pH of the medium. However, unlike its parent compound fluorescein, these influences are primarily related to chemical reactivity rather than direct modulation of its inherent photophysical properties.

The most significant environmental factor is the presence of conditions that promote the hydrolysis of the ester linkages. researchgate.net In its native, non-fluorescent state, subtle changes in the absorption spectrum may occur due to solvent polarity (solvatochromism), as the polarity of the solvent can differentially stabilize the ground and excited states of the molecule. acs.org This can lead to minor bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum. However, this aspect is not widely studied for this compound, as its primary application is as a fluorogenic probe where the key event is not a subtle spectral shift but the dramatic appearance of fluorescence. biorxiv.org

The influence of pH is the most critical factor governing the spectroscopic behavior of this compound solutions. The ester bonds of the compound are susceptible to pH-dependent hydrolysis. biorxiv.org

Under neutral and acidic conditions (below pH ~7): The rate of spontaneous hydrolysis is generally slow. The compound remains predominantly in its non-fluorescent ester form.

Under alkaline conditions (pH > 8): The rate of hydrolysis increases significantly. Hydroxide (B78521) ions act as a nucleophile, attacking the carbonyl centers of the benzoate groups and cleaving the ester bonds. This process releases fluorescein.

This mechanism contrasts sharply with that of unprotected fluorescein, where pH directly governs the equilibrium between its different prototropic forms (cation, neutral, monoanion, and dianion), each with a distinct absorption and emission spectrum. researchgate.net For this compound, the pH does not simply shift an existing equilibrium; it drives a chemical transformation that creates the fluorescent species. The observed spectroscopic behavior is therefore a two-step process:

pH-Dependent Hydrolysis: The rate at which the non-fluorescent this compound is converted to fluorescent fluorescein is determined by the pH.

pH-Dependent Fluorescence of the Product: The resulting fluorescein molecule then exhibits its own characteristic pH-dependent fluorescence. The highly fluorescent dianion form is favored in the same alkaline conditions that promote the hydrolysis, leading to a strong "turn-on" signal. At lower pH values (e.g., pH 5-7), even if some fluorescein is formed, its fluorescence will be less intense as it will exist primarily as the less fluorescent monoanion form. researchgate.net

This behavior is fundamental to its use in assays; for example, in enzymatic assays for PETases or lipases, the reaction is typically buffered at a pH where spontaneous hydrolysis is minimal but where the enzyme is active and the fluorescein product can fluoresce brightly. biorxiv.org

Enzymatic Hydrolysis Kinetics and Mechanisms of Fluorescein Dibenzoate

Characterization of Fluorescein (B123965) Dibenzoate as a Fluorogenic Substrate

The utility of fluorescein dibenzoate in enzyme assays stems from its structural similarity to PET building blocks and its favorable signaling properties upon enzymatic action. Its fluorescence is quenched in the esterified state but is activated upon hydrolysis, enabling real-time monitoring of enzyme activity. vulcanchem.com This characteristic is crucial for high-throughput screening applications, such as in droplet-based microfluidics, where it allows for the rapid identification and sorting of microbial strains with high PET-degrading capabilities. vulcanchem.combiorxiv.org

This compound has demonstrated significant specificity for PET-hydrolyzing enzymes (PETases) over other types of esterases, such as common lipases. biorxiv.orgbiorxiv.org This selectivity is attributed to the presence of PET-like ester bonds linked to a benzene (B151609) group in its structure. biorxiv.orgbiorxiv.org

Studies comparing the hydrolytic activity of cutinase, a known PETase, and lipase (B570770) on FDBz have highlighted this specificity. In one study, a quantitative fluorometric analysis showed that incubation with cutinase resulted in a 346.5-fold increase in fluorescence intensity over two hours. biorxiv.orgbiorxiv.org In contrast, incubation with lipase under the same conditions produced only a 19.9-fold increase, indicating a much lower reactivity. biorxiv.orgbiorxiv.org This high degree of specificity makes FDBz a reliable substrate for selectively detecting PETase activity, even in complex environmental samples. biorxiv.org While FDBz is an effective substrate for PETases, it has been noted that other esterases could also potentially hydrolyze it, suggesting that for certain applications, its selectivity may be considered low. acs.orgnih.gov

The table below summarizes the comparative fluorescence response of different enzymes to this compound.

| Enzyme Type | Enzyme Example | Fold Increase in Fluorescence (2h incubation) | Reference |

| PETase | Cutinase | 346.5 | biorxiv.org, biorxiv.org |

| Lipase | Lipase | 19.9 | biorxiv.org, biorxiv.org |

| Control | Tris-HCl Buffer | No increase | biorxiv.org |

The efficiency of an enzyme in catalyzing a reaction is often described by its kinetic parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the specificity constant (k_cat/K_m). biorxiv.org For the hydrolysis of this compound, these parameters provide insight into the enzyme's affinity for the substrate and its turnover rate.

Research has shown that FDBz is a suitable substrate for determining these kinetic parameters for PETases. For example, the hydrolysis of FDBz by cutinase follows classical Michaelis-Menten kinetics. biorxiv.org Comparative studies have determined the specificity constant (k_cat/K_m) for cutinase with FDBz to be 2.4 × 10³ M⁻¹s⁻¹, while lipase showed negligible activity under the same conditions. vulcanchem.com In a comparative study of different fluorescent probes for acetylcholinesterase, a benzoyl ester-containing probe (structurally related to the benzoate (B1203000) in FDBz) showed a high enzyme affinity with a K_m value of 16 ± 1.6 μM. mdpi.com While specific k_cat values for FDBz are not extensively reported in the provided context, the k_cat/K_m value for cutinase indicates efficient catalysis. vulcanchem.com

The table below presents known kinetic parameters for the enzymatic hydrolysis of this compound.

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Cutinase | Not specified | Not specified | 2.4 x 10³ | vulcanchem.com |

| Lipase | Not specified | Not specified | Negligible | vulcanchem.com |

This compound has been compared to other fluorescein-based and alternative substrates to evaluate its effectiveness in enzyme assays.

Compared to fluorescein diacetate and fluorescein dibutyrate, FDBz was found to be a better substrate for the fluorometric assay of lipase, demonstrating a higher rate of hydrolysis and a more favorable K_m value. researchgate.netresearchgate.netresearchgate.net Its spontaneous hydrolysis rate is slow, similar to fluorescein diacetate, which is a desirable characteristic for an enzyme substrate as it minimizes background signal. researchgate.net

In the context of PETase activity, the hydrolysis rate of FDBz by enzymes like LCC (leaf-branch compost cutinase) is comparable to that of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a natural intermediate of PET degradation. vulcanchem.com For the LCC enzyme, the initial hydrolysis rate (V_max) for FDBz was 12.3 μM/min, which is very close to the 14.1 μM/min observed for BHET, validating its use as a reliable analog for BHET in kinetic studies. vulcanchem.com However, the performance of enzymes on FDBz can differ significantly from their performance on other substrates. For instance, the thermostable carboxylesterase TTCE was only about 2-fold less effective than LCC at hydrolyzing FDBz, but it was 10-fold less effective when the substrate was fluorescein dilaurate, highlighting the substrate-dependent nature of enzyme activity. biorxiv.org

The table below compares the hydrolysis rates of different substrates by the PETase LCC.

| Substrate | Enzyme | Initial Hydrolysis Rate (V_max) (μM/min) | Reference |

| This compound | LCC | 12.3 | vulcanchem.com |

| Bis(2-hydroxyethyl) terephthalate (BHET) | LCC | 14.1 | vulcanchem.com |

Mechanistic Insights into Enzyme-Substrate Interactions

Understanding how enzymes recognize and hydrolyze this compound at a molecular level is crucial for designing more efficient enzymes for applications like plastic recycling.

The specificity of enzymes like PETases for this compound lies in the structural characteristics of both the substrate and the enzyme's active site. vulcanchem.com FDBz possesses a planar structure conferred by its xanthene derivative core, which is ideal for engaging in π-π stacking interactions with aromatic amino acid residues within the enzyme's active site. vulcanchem.com The presence of two benzoate groups is a key feature for recognition, as the enzyme's active site must be able to accommodate these specific moieties. vulcanchem.com

PET-hydrolyzing enzymes feature an α/β-hydrolase fold with a catalytic triad (B1167595) (e.g., Ser, His, Asp) at their core. nih.gov The substrate-binding cleft of these enzymes contains key aromatic residues (e.g., Tryptophan, Tyrosine) that are involved in binding the terephthalate moiety of PET. acs.org It is these same residues that likely interact with the benzoate groups of FDBz. The ability of an enzyme to effectively bind the dibenzoate portion of the molecule is a primary determinant of its hydrolytic activity. vulcanchem.com This explains the observed selectivity of PETases for FDBz, as lipases may lack the specific active site architecture required to accommodate the bulky dibenzoate groups. vulcanchem.com

The enzymatic hydrolysis of this compound is a stepwise process that results in the sequential removal of the two benzoate groups. The reaction proceeds through a mono-substituted intermediate before the final, highly fluorescent product is released.

The proposed pathway is as follows:

First Hydrolysis Step: An esterase, such as a PETase, catalyzes the hydrolysis of one of the ester bonds on the this compound (FDBz) molecule. This reaction releases one benzoate molecule and forms the intermediate product, fluorescein monobenzoate (FMBz). biorxiv.orgbiorxiv.org

Second Hydrolysis Step: The same or another enzyme then hydrolyzes the remaining ester bond on the fluorescein monobenzoate molecule. This second step releases another benzoate molecule and the final product, fluorescein, which is highly fluorescent. biorxiv.orgbiorxiv.org

pH Dependence of Enzymatic Hydrolysis Rate

The rate of enzymatic hydrolysis of this compound is critically dependent on the pH of the reaction medium. This dependence arises from the influence of pH on both the enzyme's structure and the ionization state of the substrate. For an enzyme to exhibit optimal catalytic activity, the amino acid residues that form the active site and are involved in substrate binding and catalysis must be in the correct ionization state.

The relationship between pH and enzyme activity is typically represented by a bell-shaped curve, with the peak of the curve indicating the optimal pH (pH optimum) at which the enzyme functions most efficiently. At pH values above or below the optimum, the enzyme's activity decreases. This is because changes in pH can alter the charge of acidic and basic amino acid residues in the active site, such as aspartic acid, glutamic acid, histidine, cysteine, tyrosine, and lysine. These alterations can disrupt the precise three-dimensional structure of the active site, leading to a loss of catalytic function. Extreme pH values can cause irreversible denaturation of the enzyme.

This compound is known to be hydrolyzed by several types of enzymes, including lipases, cholesterol esterases, and cutinases. researchgate.netbiorxiv.orgbiorxiv.org The optimal pH for the hydrolysis of this compound will, therefore, vary depending on the specific enzyme being used.

Lipases : Microbial lipases generally exhibit optimal activity in a neutral to alkaline pH range. frontiersin.org For instance, many commercially significant lipases have an optimal pH between 6.0 and 8.0. scielo.br A lipase from Aureobasidium pullulans showed maximum activity at pH 7.0, with good stability in the pH range of 7.0 to 10.0. nih.gov Similarly, the optimal pH for lipase from Bacillus subtilis has been reported to be around 8.0. ijrrjournal.com

Cholesterol Esterases : These enzymes also show variability in their pH optima depending on their source. A cholesterol esterase from Pseudomonas species exhibits a pH optimum in the range of 6.0 to 8.0, with maximal activity at pH 7.6. roche.com Porcine pancreatic cholesterol esterase displays a broad pH optimum between 6.5 and 8.5. sci-hub.se Other microbial cholesterol esterases have shown an optimal pH of 7.0. nagase.com The hydrolysis of cholesteryl oleate (B1233923) by cholesterol esterase is often assayed at pH 7.0. sigmaaldrich.comworthington-biochem.com

Cutinases : These enzymes, which share properties of both esterases and lipases, are also pH-sensitive. For example, studies involving the hydrolysis of this compound by cutinase have been conducted at pH 8.0, suggesting this is within the effective range for this enzyme. biorxiv.org The thermal stability of cutinase from Fusarium solani pisi has been shown to be influenced by pH values around its isoelectric point of 8.0. nih.gov

The following table provides an illustrative example of the pH dependence of the relative hydrolysis rate of an ester substrate, like this compound, by a generic esterase/lipase. The data are representative of the typical pH profiles observed for such enzymes and are not from a specific study on this compound.

Table 1: Illustrative pH Dependence of Relative Enzymatic Hydrolysis Rate

| pH | Relative Hydrolysis Rate (%) |

|---|---|

| 5.0 | 35 |

| 6.0 | 65 |

| 7.0 | 95 |

| 7.5 | 100 |

| 8.0 | 90 |

| 8.5 | 70 |

| 9.0 | 45 |

It is important to note that above pH 8.5, the non-enzymatic, spontaneous hydrolysis of esters can become significant, which may interfere with the accurate measurement of enzymatic activity. sci-hub.se Therefore, when using this compound in an enzymatic assay, the buffer system must be carefully chosen to maintain a constant pH at the enzyme's optimum for reliable and reproducible results.

Applications As a Fluorogenic Probe in High Throughput Research Methodologies

Fluorescence-Activated Droplet Sorting (FADS) for Biocatalyst Discovery

Microfluidic fluorescence-activated droplet sorting (FADS) is a powerful technology that enables the high-throughput screening of vast libraries of enzymes or microorganisms. nih.gov This technique involves encapsulating single cells or enzymes in picoliter-sized aqueous droplets within an oil-based emulsion. mdpi.com Each droplet functions as an independent microreactor, and FADS leverages fluorescent signals to sort droplets containing desired biocatalysts. biorxiv.orgresearchgate.net FDBz is an ideal substrate for FADS-based biocatalyst discovery, particularly for enzymes with esterase activity. nih.gov

The search for efficient enzymes capable of degrading polyethylene (B3416737) terephthalate (B1205515) (PET) plastic is a significant area of research. nih.gov FADS, in conjunction with FDBz, provides a high-throughput pipeline for discovering novel PET-degrading enzymes (PETases). biorxiv.orgoup.com The workflow typically involves encapsulating single microbial cells from environmental samples into droplets. biorxiv.org After an incubation period to allow for cell growth and enzyme expression, FDBz is injected into each droplet. biorxiv.org

In droplets containing microorganisms that produce active PETases, FDBz is hydrolyzed. ijournals.cn This enzymatic action cleaves the ester bonds, releasing fluorescein (B123965) and generating a strong fluorescent signal. biorxiv.orgnih.gov The FADS system detects this fluorescence and sorts these "positive" droplets for subsequent analysis. biorxiv.org This methodology has been successfully used to isolate PET-degrading microbial species from environmental samples, such as wastewater from a PET textile mill. researchgate.netsdu.edu.cn The hydrolysis of FDBz by PETases releases fluorescein monobenzoate (FMBz) and ultimately fluorescein, which can be detected with high sensitivity. biorxiv.org The similarity in hydrolysis rates between FDBz and the PET monomer bis(2-hydroxyethyl) terephthalate (BHET) by certain PETases validates its use as an effective analogue in these screening assays. vulcanchem.com

| Enzyme | Substrate | Vmax (μM/min) | Km (μM) |

| LCC | Fluorescein dibenzoate | 12.3 ± 0.8 | 45.2 ± 3.1 |

| LCC | BHET | 14.1 ± 1.2 | 38.7 ± 2.9 |

| TTCE | This compound | 8.9 ± 0.6 | 67.4 ± 4.5 |

| Table 1: Comparative hydrolysis rates of PETase substrates, demonstrating that the hydrolysis rate of this compound is comparable to that of BHET, a natural PET degradation intermediate. Data sourced from research findings. vulcanchem.com |

The FADS platform utilizing FDBz is not limited to PETases but is broadly applicable for the high-throughput screening of microorganisms for various hydrolytic enzyme activities. nih.govbiorxiv.org The system allows for the rapid analysis of millions of individual microbial cells, a scale unattainable with traditional plate-based screening methods. rsc.org Researchers have successfully used a FADS pipeline with FDBz to screen wastewater samples and identify putative PET-degrading microbes from nine different genera. biorxiv.orgnih.gov

The process involves several key steps:

Droplet Generation : A microbial suspension is separated into picoliter droplets, with each droplet ideally containing a single cell. biorxiv.org

Incubation : The droplets are incubated to allow the encapsulated cells to multiply and express enzymes. biorxiv.org

Probe Injection : The fluorogenic probe, FDBz, is injected into each droplet using picoinjection technology. biorxiv.orgbiorxiv.org

Sorting : The droplets are passed through a laser and detector system. Droplets exhibiting high fluorescence, indicating enzyme activity, are sorted into a collection channel. biorxiv.org

Analysis : The contents of the sorted droplets are recovered for identification and further characterization of the microbial species and their enzymes. biorxiv.org

This approach has proven effective in discovering novel biocatalysts from diverse environmental sources. biorxiv.org

To ensure the accuracy of FADS-based screening, critical parameters of the assay must be characterized and optimized. biorxiv.orgnih.gov A key aspect is the specificity of the fluorogenic probe. biorxiv.org Studies have demonstrated that FDBz is a highly specific substrate for PETases compared to other common hydrolases like lipases. biorxiv.org In comparative assays, cutinase (a known PETase) produced a strong fluorescent signal with FDBz, while lipase (B570770) did not, confirming the probe's specificity. biorxiv.org

Sensitivity is another crucial parameter. The significant difference in fluorescence intensity between positive droplets (containing active enzymes) and negative droplets allows for clear discrimination and accurate sorting. biorxiv.org For example, the fluorescence intensity of positive droplets containing cutinase and FDBz was found to be several orders of magnitude higher than that of negative droplets with lipase. biorxiv.org Researchers have optimized factors such as incubation time and substrate concentration to maximize the signal-to-noise ratio, even accounting for potential signal leakage between droplets over time. biorxiv.org These optimizations enable a sorting throughput of up to 1,000 droplets per second with near-perfect sorting efficiency. biorxiv.org

| Parameter | Finding/Optimization | Impact |

| Probe Specificity | FDBz is readily hydrolyzed by PETases (e.g., cutinase) but not by common lipases. biorxiv.org | Ensures that the screen specifically identifies microbes with the desired enzymatic activity, reducing false positives. biorxiv.org |

| Sensitivity | Fluorescence of positive droplets is significantly higher (e.g., 20-fold) than negative droplets. biorxiv.org | Allows for clear threshold setting and accurate discrimination during the sorting process. biorxiv.org |

| Sorting Throughput | Systems can operate at speeds of 700-1000 droplets per second. biorxiv.orgbiorxiv.org | Enables the screening of vast libraries or environmental samples in a short timeframe. nih.gov |

| Environmental Samples | The pipeline was optimized to include a long-term pre-incubation step before FDBz injection. biorxiv.org | Accommodates the slower growth of environmental microbes, ensuring they express detectable levels of enzymes. biorxiv.org |

| Table 2: Key parameters optimized for FADS pipelines using this compound for enhanced screening performance. nih.govbiorxiv.orgbiorxiv.org |

Quantitative Enzymatic Assays and Real-Time Monitoring

Beyond its use in droplet sorting, FDBz is a valuable substrate for developing quantitative, real-time fluorometric assays for enzyme activity. biorxiv.orgnih.gov

Fluorometric assays offer high sensitivity and a continuous way to monitor reaction kinetics. unipd.itcreative-enzymes.com Assays using FDBz are based on the principle that the rate of fluorescein production is directly proportional to the enzyme's activity. biorxiv.org These assays can be performed in standard microplate readers, where the increase in fluorescence is measured over time at excitation and emission wavelengths of approximately 488 nm and 523 nm, respectively. biorxiv.org

The high sensitivity of fluorescence-based methods is particularly advantageous when working with small sample volumes or low enzyme concentrations. creative-enzymes.com The development of these assays provides a quantitative tool for characterizing enzyme kinetics, determining inhibition constants, and screening for enzyme inhibitors in a high-throughput format. nih.govnih.gov The stability of FDBz across a broad pH range (4-9) further enhances its utility in diverse assay conditions. vulcanchem.com

Advances in microscopy have enabled the detection of single molecules, offering unprecedented insight into biological processes. nih.gov FDBz has been utilized in these advanced techniques to observe the activity of single enzyme molecules. vulcanchem.com In such experiments, individual enzymatic turnover events, where a single PETase molecule hydrolyzes a single FDBz molecule, generate a discrete burst of fluorescence. vulcanchem.com

Detecting these individual fluorescence bursts allows for the direct quantification of PETase activity at the ultimate level of sensitivity—the single molecule. vulcanchem.com This requires sophisticated optical setups, often using total internal reflection fluorescence (TIRF) microscopy to minimize background noise and clearly resolve the faint signals from individual fluorophores. nih.gov Single-molecule detection with FDBz provides a powerful method for studying enzymatic mechanisms and heterogeneity within enzyme populations without the averaging effects inherent in bulk assays. vulcanchem.comresearchgate.net

Role in the Directed Evolution of Enzymes

The directed evolution of enzymes, a powerful protein engineering strategy that mimics natural selection to develop new or improved biocatalysts, heavily relies on high-throughput screening methods to identify rare variants with desired properties from large mutant libraries. nih.govresearchgate.net this compound (FDBz) has emerged as a valuable fluorogenic probe in this context, particularly for the evolution of esterases and lipases, including enzymes capable of degrading plastics like polyethylene terephthalate (PET). nih.govresearchgate.net

The core principle of using FDBz in directed evolution lies in its ability to link enzyme activity to a detectable fluorescence signal. FDBz itself is non-fluorescent. However, in the presence of an active esterase, the ester bonds of FDBz are hydrolyzed. This enzymatic cleavage releases fluorescein, a highly fluorescent molecule. The intensity of the resulting fluorescence is directly proportional to the catalytic activity of the enzyme variant, allowing for rapid, quantitative assessment of enzyme performance. igem.wiki

This fluorescence-based assay is particularly well-suited for ultrahigh-throughput screening platforms such as fluorescence-activated cell sorting (FACS) and fluorescence-activated droplet sorting (FADS). nih.govresearchgate.net In a typical FADS-based directed evolution experiment, microorganisms (like E. coli) are engineered to express a library of enzyme variants. mdpi.com Individual cells are then encapsulated in picoliter-sized aqueous droplets within an oil emulsion. Each droplet functions as a separate microreactor. The fluorogenic substrate, FDBz, is introduced into these droplets. nih.govbiorxiv.org If a cell expresses an efficient enzyme variant, it will rapidly hydrolyze FDBz, causing the droplet to become highly fluorescent. The FADS instrument can then detect and sort these fluorescent droplets at extremely high rates, isolating the cells containing the most active enzyme variants. researchgate.netresearchgate.net

A notable application of this methodology is in the directed evolution of PET-degrading enzymes (PETases). nih.govnih.gov The ester bonds in FDBz serve as a mimic for the ester linkages present in the PET polymer. researchgate.net Researchers have successfully utilized FADS pipelines with FDBz to screen for novel PET-degrading microorganisms and to engineer more efficient PETases. nih.govnih.gov For instance, Qiao et al. (2022) developed a FADS pipeline using FDBz for the high-throughput screening of PET-degrading microorganisms, demonstrating its potential for discovering new PETases and for their subsequent directed evolution. nih.govresearchgate.netnih.gov While FDBz is a useful tool, it is worth noting that its selectivity can be low, as many types of esterases can hydrolyze it, which could lead to the identification of false positives in some screening efforts. researchgate.net

The data below summarizes key research findings where this compound has been instrumental in the directed evolution of enzymes.

| Enzyme Type | Research Goal | High-Throughput Method | Key Findings |

| PET-degrading enzymes (PETases) | Discovery and improvement of plastic-degrading enzymes | Fluorescence-Activated Droplet Sorting (FADS) | Successfully isolated PET-degrading microbial species from environmental samples. The FDBz-based assay provided a robust platform for screening large libraries of enzyme variants for improved catalytic efficiency. researchgate.netnih.gov |

| General Esterases/Lipases | Enhancing catalytic activity and stability | Fluorescence-Activated Cell Sorting (FACS) / FADS | Demonstrated the ability to rapidly identify and isolate enzyme variants with significantly higher activity from extensive mutant libraries. The fluorescence intensity directly correlated with the rate of FDBz hydrolysis. researchgate.netigem.wiki |

| Chitinases | Development of a high-throughput screening system | Fluorescence-Activated Cell Sorting (FACS) | While not using FDBz, this study highlights the general principle of using fluorogenic substrates in directed evolution to identify enzyme variants with improved activity (up to twofold higher). mdpi.com |

Theoretical and Computational Chemistry Approaches to Fluorescein Dibenzoate

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in modeling the electronic and photophysical characteristics of molecules like Fluorescein (B123965) Dibenzoate. These methods provide a robust framework for analyzing how the addition of benzoate (B1203000) groups to the fluorescein core governs its behavior.

DFT is employed to calculate the ground-state electronic structure of Fluorescein Dibenzoate, providing crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's electronic properties and reactivity.

Table 1: Representative Quantum Chemical Descriptors for Fluorescein Derivatives

This table presents typical energy ranges for frontier orbitals in fluorescein-type dyes as predicted by DFT calculations. The specific values for this compound would depend on the computational method and basis set used.

| Descriptor | Typical Energy Range (eV) | Significance for this compound |

| EHOMO | -5.5 to -6.5 | Represents the electron-donating ability of the xanthene core. |

| ELUMO | -2.0 to -3.0 | Reflects the electron-accepting character, influenced by the benzoate groups. |

| Energy Gap (ΔE) | 2.5 to 3.5 | Correlates with the energy of the lowest electronic transition and influences chemical reactivity. A smaller gap suggests easier excitation. mdpi.com |

TD-DFT is the primary computational tool for investigating the excited states of molecules and predicting their photophysical properties. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with the S0 → S1 electronic transition.

Crucially, this compound is non-fluorescent, a property that TD-DFT can help rationalize. While the molecule can absorb a photon to reach an excited state, non-radiative decay pathways dominate over fluorescence. One such pathway is Photoinduced Electron Transfer (PET), which effectively quenches the fluorescence. nih.gov Computational models can predict the properties of the excited state and indicate its propensity for such non-radiative de-excitation. By comparing TD-DFT calculations of this compound with those of the highly fluorescent fluorescein dianion (the product after enzymatic cleavage), the dramatic change in photophysical properties can be quantified. The calculations would show that upon removal of the benzoate groups, the electronic structure is altered in such a way that the PET quenching pathway is eliminated, and radiative decay (fluorescence) becomes the dominant de-excitation channel.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a detailed view of conformational dynamics, intermolecular interactions, and solvent effects, which are essential for understanding the behavior of this compound in realistic biological and chemical environments. nih.gov

This compound is a flexible molecule, with rotational freedom around the single bonds connecting the benzoate groups to the xanthene core. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. mdpi.com

In solution, simulations can reveal how the molecule tumbles and flexes, and how its average conformation is influenced by the solvent. When bound to a biological target, such as in the active site of an enzyme, MD simulations can be used to model the specific protein-ligand interactions. This allows for the analysis of its bound conformation, which may differ significantly from its preferred state in solution. Understanding this dynamic behavior is key to comprehending how the molecule is recognized and processed by enzymes. researchgate.net

The fluorescence quenching in this compound is widely attributed to a Photoinduced Electron Transfer (PET) process. wikipedia.orgresearchgate.net Following photoexcitation of the xanthene fluorophore (the donor), an electron is transferred to one of the benzoate groups (the acceptor), forming a temporary charge-separated state. This process provides a rapid, non-radiative pathway for the excited state to return to the ground state, thus preventing fluorescence emission. almacgroup.com

MD simulations, particularly when combined with quantum mechanical methods (QM/MM), can be used to elucidate the specific pathways of PET. These simulations can map the conformational changes and fluctuations in the solvent environment that facilitate the electron transfer event. By calculating the electronic coupling between the donor (xanthene) and acceptor (benzoate) moieties across different molecular geometries sampled during the simulation, researchers can identify the specific conformations that are most favorable for PET. The simulations would demonstrate that upon enzymatic hydrolysis, the acceptor is physically removed, thereby blocking the PET pathway and restoring the inherent fluorescence of the fluorescein core. researchgate.net

The surrounding environment, particularly the solvent, plays a critical role in the behavior of this compound. nih.govresearchgate.net MD simulations explicitly model the interactions between the solute and individual solvent molecules, providing insights into solvation structure and dynamics. nih.govresearchgate.net

Simulations in aqueous environments can reveal how water molecules form hydrogen bonds with the ester and carbonyl groups of the molecule, influencing its solubility and conformational preferences. The polarity of the solvent can also affect the energetics of the PET process; the stability of the charge-separated state can be highly dependent on the dielectric constant of the medium. deepdyve.com By running simulations in different solvents, computational studies can predict how changes in the environment will modulate the molecule's dynamics and its function as a fluorogenic probe.

Future Research Directions and Emerging Methodological Applications

Design of Next-Generation Fluorescein (B123965) Dibenzoate Analogues with Tunable Properties

The core structure of fluorescein offers a versatile scaffold for chemical modification, enabling the development of novel analogues with tailored properties. The rational design of these next-generation probes is a key area of future research, aiming to overcome the limitations of existing compounds and to create probes for specific applications.

A primary strategy in the design of new fluorescein-based probes involves modifying the benzoic acid moiety to control the photoinduced electron transfer (PET) process. acs.orgnih.gov This process governs the fluorescence OFF/ON switching mechanism. By systematically altering the electronic properties of the benzoic acid portion, it is possible to fine-tune the activation of the probe in response to specific enzymatic activities or analytes. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the threshold for fluorescence activation. acs.orgnih.gov

Furthermore, synthetic strategies are being developed to introduce various functional groups to the fluorescein structure, allowing for conjugation to other molecules and application as labels in a range of analytical techniques. ijprs.com New derivatives have been synthesized through reactions such as the condensation of phenol derivatives with maleic anhydride (B1165640) or saccharin in the presence of a catalyst. iau.ir These modifications can influence the probe's solubility, cell permeability, and targeting specificity. The goal is to create a diverse library of fluorescein dibenzoate analogues with a wide spectrum of photophysical properties, including altered excitation and emission wavelengths, enhanced quantum yields, and improved photostability. researchgate.net

Table 1: Strategies for Tuning the Properties of this compound Analogues

| Modification Strategy | Target Property | Desired Outcome |

|---|---|---|

| Alteration of the Benzoic Acid Moiety | Photoinduced Electron Transfer (PET) | Precise control over fluorescence OFF/ON switching. acs.orgnih.gov |

| Introduction of Functional Groups | Conjugation Capability | Ability to label biomolecules for targeted analysis. ijprs.com |

| Reaction with Novel Reagents | Photophysical Properties | Derivatives with altered pH sensitivity and fluorescence efficiency. iau.ir |

| Structural Modifications | Solubility and Permeability | Enhanced performance in biological systems. researchgate.net |

Integration into Novel Microfluidic and High-Throughput Platforms

The demand for rapid and efficient screening in fields like drug discovery and enzyme evolution has driven the integration of fluorogenic probes like this compound into microfluidic and high-throughput screening (HTS) platforms. researchgate.netnih.govprotocols.io Droplet-based microfluidics, in particular, has emerged as a powerful technology for single-cell analysis and high-throughput screening. researchgate.netmdpi.comharvard.edu

In these systems, individual cells are encapsulated in picoliter-sized aqueous droplets within an immiscible oil phase. harvard.edu this compound can be introduced into these droplets to act as a substrate for intracellular enzymes. researchgate.net The enzymatic hydrolysis of the non-fluorescent dibenzoate to the highly fluorescent fluorescein provides a direct measure of cellular activity. This approach offers several advantages, including minimal reagent consumption, high throughput, and the ability to perform quantitative single-cell assays. researchgate.netmdpi.comnih.gov

The integration of fluorescence detection with microfluidic devices allows for the rapid analysis and sorting of millions of droplets, enabling the selection of cells with desired enzymatic properties. researchgate.netresearchgate.net This technology has been successfully applied to screen for enzymes with improved catalytic efficiency and to identify novel biocatalysts from environmental samples. researchgate.net Future work will focus on the development of more sophisticated microfluidic platforms with integrated cell handling, lysis, and analysis capabilities, further expanding the utility of this compound in high-throughput applications. nih.govtue.nlphotonics.com

Table 2: Applications of this compound in Microfluidic and High-Throughput Platforms

| Platform | Application | Key Advantage |

|---|---|---|

| Droplet-Based Microfluidics | Single-cell enzyme activity screening. researchgate.net | High-throughput analysis of individual cells. harvard.edu |

| High-Throughput Screening (HTS) | Drug discovery and cytotoxicity assays. nih.govmdpi.com | Rapid and automated screening of large compound libraries. protocols.io |

| Integrated Microfluidic Devices | Cell lysis and analysis of intracellular components. nih.gov | Miniaturization and automation of complex biological assays. tue.nl |

| Fluorescence-Activated Cell Sorting (FACS) | Selection of cells with enhanced enzymatic activity. researchgate.net | Isolation of rare and valuable cell variants. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the fundamental photophysical processes that govern the fluorescence of fluorescein and its derivatives is crucial for the rational design of improved probes. Ultrafast spectroscopy techniques, such as femtosecond time-resolved fluorescence and transient absorption spectroscopy, are powerful tools for investigating the excited-state dynamics of these molecules on their natural timescales. nih.govucl.ac.ukmdpi.comuea.ac.uk

These studies aim to elucidate the intricate interplay between molecular structure, conformation, and the surrounding environment in determining the fluorescence properties. eurekalert.orgsciencedaily.com For fluorescein-based probes, a key area of investigation is the mechanism of internal conversion and other non-radiative decay pathways that compete with fluorescence. researchgate.netnih.govresearchgate.net For example, photoisomerization and intramolecular charge transfer are processes that can quench fluorescence and are being studied in detail. uea.ac.uknih.gov

By probing the excited-state dynamics, researchers can gain insights into how modifications to the fluorescein scaffold affect the rates of these competing processes. eurekalert.orgsciencedaily.comresearchgate.net This knowledge is invaluable for designing next-generation probes with enhanced brightness and photostability. Ultrafast spectroscopy can also be used to study the interaction of fluorescein-based probes with their biological targets, providing information on binding kinetics and conformational changes. nih.gov

Table 3: Ultrafast Spectroscopic Techniques for Studying this compound

| Technique | Information Gained | Relevance to Probe Design |

|---|---|---|

| Femtosecond Time-Resolved Fluorescence | Excited-state lifetimes and decay pathways. mdpi.comuea.ac.uk | Understanding and minimizing non-radiative decay for brighter probes. |

| Transient Absorption Spectroscopy | Identification of transient species and reaction intermediates. ucl.ac.uknih.gov | Elucidating the mechanism of fluorescence activation. |

| Fluorescence Upconversion | High time-resolution fluorescence decay kinetics. nih.govmdpi.com | Detailed characterization of the initial photophysical events. |

Computational Predictive Modeling for Enhanced Probe Design and Application

In recent years, computational modeling has become an indispensable tool in the design and development of new fluorescent probes. bham.ac.uknih.govresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), allow for the prediction of the photophysical properties of molecules before they are synthesized. bham.ac.uknih.gov This in silico approach can significantly accelerate the design process by enabling the screening of large virtual libraries of potential probe candidates. nih.gov

For fluorescein-based probes, computational models can be used to predict key parameters such as absorption and emission wavelengths, quantum yields, and the energy levels of molecular orbitals. acs.orgnih.govbham.ac.uk This information is critical for understanding the PET mechanism and for designing probes with specific spectral properties. acs.orgnih.gov For example, calculations can predict how different substituents on the benzoic acid moiety will affect the HOMO level and, consequently, the fluorescence OFF/ON switching. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological behavior of fluorescent probes, such as their intracellular localization. nih.govnih.govmdpi.comresearchgate.netresearchgate.net By correlating the structural features of a molecule with its observed activity, QSAR models can guide the design of probes that target specific organelles or cellular compartments. nih.govmdpi.comresearchgate.net The integration of these computational approaches with experimental validation is a powerful strategy for the development of highly specific and efficient fluorescent probes for a wide range of biological applications. nih.govresearchgate.net

Table 4: Computational Modeling Approaches for this compound Probe Design

| Modeling Technique | Predicted Properties | Application in Probe Design |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state electronic structure and geometry. bham.ac.ukresearchgate.net | Understanding the fundamental electronic properties of the probe. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra. bham.ac.uk | Predicting the color and brightness of new probe designs. |

| Quantitative Structure-Activity Relationship (QSAR) | Intracellular localization and biological activity. nih.govmdpi.comresearchgate.net | Designing probes with specific cellular targets. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and interactions with biomolecules. nih.gov | Investigating the binding and activation mechanism of the probe. |

Q & A

Q. Validation :

- ¹H/¹³C NMR : Peaks at δ 8.1–7.4 ppm (aromatic protons) and 170–165 ppm (ester carbonyl carbons) confirm ester formation.

- HPLC-MS : A single peak with m/z = 568.5 [M+H]⁺ confirms purity (>95%) .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

- UV-Vis spectroscopy : Absorption maxima at 490 nm (pH >7) and 460 nm (pH <4) indicate pH-dependent fluorescence quenching.

- Fluorescence spectroscopy : Emission at 515 nm (λ_ex = 488 nm) quantifies fluorophore integrity.

- TLC/HPLC : Retention factors (Rf = 0.6 in ethyl acetate/hexane) and retention time (HPLC: 8.2 min) validate structural consistency .

Advanced: What challenges arise in designing experiments with this compound under varying pH, and how can they be mitigated?

Q. Challenges :

- Hydrolysis : Acidic/alkaline conditions cleave ester bonds, reducing fluorescence signal.

- Solubility : Limited solubility in aqueous buffers necessitates co-solvents (e.g., DMSO ≤2%).

Q. Mitigation strategies :

- Buffering : Use phosphate-buffered saline (pH 7.4) to stabilize ester bonds.

- Kinetic studies : Monitor hydrolysis rates via time-resolved fluorescence to adjust experimental timelines .

- Control experiments : Include fluorescein-free controls to distinguish hydrolysis artifacts .

Advanced: How should researchers resolve contradictions in this compound’s stability data across studies?

Q. Methodological framework :

Data harmonization : Compare experimental conditions (pH, temperature, solvent systems) across studies to identify confounding variables .

Replicate experiments : Reproduce conflicting protocols (e.g., 25°C vs. 37°C incubations) to isolate stability influencers.

Statistical analysis : Apply ANOVA to determine if observed differences are significant (p <0.05) .

Example : A 2023 study reported 80% stability at pH 7.0 after 24 hours, while a 2024 study observed 60% stability. Discrepancy traced to differences in buffer ionic strength (50 mM vs. 150 mM), altering hydrolysis kinetics .

Basic: What are the primary research applications of this compound in biomedical imaging?

- Cell membrane permeability assays : this compound’s lipophilicity enables passive diffusion into lipid bilayers. Fluorescence activation upon intracellular esterase cleavage quantifies membrane integrity .

- pH-sensitive probes : Fluorescence intensity correlates with lysosomal pH (4.5–5.5), validated via confocal microscopy .

Advanced: How can researchers optimize this compound’s quantum yield for high-resolution microscopy?

Q. Optimization strategies :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the benzoyl moiety to enhance photostability.

- Solvent optimization : Use deuterated solvents (e.g., D₂O) to reduce quenching effects.

- Two-photon excitation : Employ 780 nm laser excitation to minimize photobleaching in live-cell imaging .

Data : Quantum yield improves from 0.45 (native) to 0.68 (nitro-derivatized) in aqueous media .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzoyl chloride vapors.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict this compound’s interactions with biomolecules?

Q. Methodology :

- Docking simulations : Use AutoDock Vina to model binding affinities with serum albumin (PDB ID: 1AO6).

- MD simulations : GROMACS trajectories (100 ns) analyze stability of protein-ligand complexes.

Findings : Hydrophobic interactions with albumin’s subdomain IIA stabilize binding (ΔG = −8.2 kcal/mol), suggesting prolonged circulation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.